Dipropyl trisulfide

説明

Natural Occurrence and Biosynthesis Pathways of Dipropyl Trisulfide

The presence of this compound is well-documented across several species within the Allium genus. Its formation is intrinsically linked to the enzymatic processes that occur when Allium tissues are damaged, releasing precursors that lead to the synthesis of these volatile sulfur compounds.

Occurrence in Allium Species

This compound has been identified as a key volatile component in several prominent Allium species:

Onion (Allium cepa): this compound is recognized as a major volatile compound in fresh onions, significantly contributing to their characteristic strong aroma frontiersin.orgmdpi.com. It is a primary constituent of onion oil nih.gov and has been detected in various onion varieties, including red onions foodb.cahmdb.caitjfs.com.

Leek (Allium porrum): This species also contains this compound as a predominant compound within its essential oil researchgate.netnih.govacs.org.

Welsh Onion (Allium fistulosum): this compound has been identified as a main compound in Allium fistulosum cultivated in different regions, including Cuba and Colombia tandfonline.comredalyc.orgtandfonline.com.

Other Allium Species: The compound has also been detected in Allium stracheyi, an endemic species of the Himalayan region, where it is among the predominant sulfur-containing constituents updatepublishing.comupdatepublishing.comresearchgate.netresearchgate.net. Generally, this compound has been found in various Allium species, including garlics (Allium sativum) and other onion-family vegetables foodb.cahmdb.ca.

| Allium Species | Common Name(s) | Presence of this compound | Citation(s) |

| Allium cepa | Onion | Major volatile compound | frontiersin.orgmdpi.comnih.govfoodb.cahmdb.caitjfs.com |

| Allium porrum | Leek | Predominant compound | researchgate.netnih.govacs.org |

| Allium fistulosum | Welsh Onion, Scallion | Main compound | tandfonline.comredalyc.orgtandfonline.com |

| Allium stracheyi | (Himalayan onion relative) | Predominant sulfur constituent | updatepublishing.comupdatepublishing.comresearchgate.netresearchgate.net |

| Allium sativum | Garlic | Detected | foodb.cahmdb.ca |

Historical Perspectives and Evolution of Research on Organosulfur Compounds

The study of organosulfur compounds has a rich history, with significant advancements occurring particularly during the 19th century tandfonline.comresearchgate.net. This field has evolved considerably, encompassing the synthesis, characterization, and understanding of the biological roles of these compounds tandfonline.comresearchgate.nettandfonline.comwikipedia.org. Organosulfur compounds (OSCs) are recognized as a principal class of phytochemicals in Allium vegetables, contributing to their distinctive flavors and odors, which arise from the enzymatic breakdown of precursor compounds upon tissue damage wikipedia.orgsabraojournal.orgresearchgate.net. Early research focused on identifying these compounds and their formation pathways, laying the groundwork for subsequent investigations into their widespread biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties researchgate.netmdpi.com. The ongoing evolution of research in this area continues to uncover new insights into the complex biochemistry of sulfur in plants and its impact on human health.

Current Research Trends and Future Directions for this compound

Current academic research on this compound primarily focuses on its identification and quantification within Allium species using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.comredalyc.orgupdatepublishing.comupdatepublishing.comresearchgate.netmdpi.com. Studies are actively investigating how this compound and other volatile organic compounds (VOCs) contribute to the sensory attributes of these vegetables frontiersin.orgmdpi.com.

Future research directions for this compound and related OSCs include:

Sustainable Production: Developing more efficient and environmentally friendly methods for the extraction and synthesis of OSCs, moving away from traditional solvent-based approaches due to sustainability concerns tandfonline.com.

Bioactive Ingredient Development: Harnessing OSCs, including this compound, as valuable flavor and bioactive ingredients for the food and pharmaceutical industries tandfonline.com.

Therapeutic Potential: Further exploring the bioactivities of these sulfur-rich compounds to understand their full therapeutic potential and applications in human health updatepublishing.comupdatepublishing.com.

Analytical Advancements: Enhancing analytical technologies for the standardization and quality control of OSCs in Allium products to ensure consistency and efficacy tandfonline.com.

Agricultural Applications: Investigating novel uses for OSCs, such as their potential as biofumigants in agriculture redalyc.org.

The ongoing research into this compound underscores its importance in understanding the complex chemistry of Allium species and its potential applications in various scientific and industrial fields.

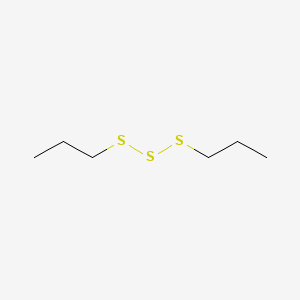

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(propyltrisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZXPZNJTZIGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047401 | |

| Record name | Dipropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with powerful, diffusive garlic-like odour | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.00 to 89.00 °C. @ 1.50 mm Hg | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water; soluble in alcohol and oils | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952 | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6028-61-1 | |

| Record name | Dipropyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisulfide, dipropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4529NM2C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Dipropyl Trisulfide

Novel and Efficient Methods for Symmetrical Trisulfide Synthesis

Researchers have devised convenient and effective protocols for synthesizing symmetrical trisulfides from aliphatic thiols under mild conditions. organic-chemistry.orgresearchgate.netthieme-connect.demostwiedzy.pl These approaches demonstrate high yields and purity, utilizing readily accessible starting materials and avoiding the need for special catalysts or purified solvents. organic-chemistry.org

A prominent method involves the reaction of aliphatic thiols with a pre-formed sulfenyl bromide intermediate. organic-chemistry.orgresearchgate.net This process is conducted under mild conditions and is suitable for a variety of thiols, including those with functional groups such as amino, hydroxy, or carboxy groups. organic-chemistry.org The reactions are typically performed under an air atmosphere using commercial-grade solvents without the need for further purification, highlighting the robustness and practicality of the method. mostwiedzy.pl The resulting symmetrical trisulfides, such as dipropyl trisulfide, are generally stable under ambient conditions, although they may degrade upon exposure to light. organic-chemistry.org

A key innovation in this synthetic approach is the use of specific thioxo-dioxaphosphorinane derivatives. organic-chemistry.orgresearchgate.netthieme-connect.de Compounds such as 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane or bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide serve as precursors. organic-chemistry.orgmostwiedzy.pl These are reacted with bromine to generate a sulfenyl bromide. organic-chemistry.org This intermediate is then treated with an aliphatic thiol, like propanethiol, to form a stable (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivative. organic-chemistry.orgmostwiedzy.pl

This stable disulfanyl derivative is subsequently converted into the final symmetrical trisulfide. organic-chemistry.org This conversion can be achieved using reagents like potassium O-tert-butyl dithiocarbonate or thioacetamide (B46855). organic-chemistry.org The use of these phosphorus-containing reagents is central to the success of the synthesis, enabling a controlled and high-yielding reaction pathway. organic-chemistry.orgresearchgate.netthieme-connect.de

A significant advantage of these modern synthetic methods is the effective avoidance of polysulfide side products, such as disulfides and tetrasulfides, which often contaminate products from traditional methods. organic-chemistry.orgresearchgate.net The controlled, stepwise nature of the reaction, proceeding through the stable disulfanyl intermediate, ensures the selective formation of the trisulfide linkage. researchgate.net This high selectivity simplifies the purification process and leads to higher isolated yields of the desired trisulfide. organic-chemistry.orgresearchgate.net The mechanism of the reaction is proposed to proceed in a way that exclusively favors trisulfide formation. researchgate.net

Comparison of Synthetic Routes and Yield Optimization

The method employing thioxo-dioxaphosphorinane derivatives provides consistently high yields for a range of symmetrical trisulfides. For instance, the synthesis of this compound using this method results in a yield of 85%. researchgate.net Other methods, such as flow synthesis using phase-transfer catalysis, have also been explored for producing symmetrical trisulfides. scispace.com However, these can sometimes lead to the formation of a mixture of different polysulfides, including disulfides, tetrasulfides, and pentasulfides, which complicates purification and lowers the yield of the desired trisulfide. scispace.com

Optimization of the thioxo-dioxaphosphorinane route has shown that the choice of the final sulfur-transfer reagent can influence the outcome. Both potassium O-tert-butyl dithiocarbonate (Method A) and thioacetamide (Method B) have proven effective, yielding trisulfides in very good to excellent yields. researchgate.net

| Synthesized Trisulfide | Starting Thiol | Yield (Method A) | Yield (Method B) | Reference |

|---|---|---|---|---|

| This compound | Propanethiol | 85% | - | researchgate.net |

| Dibutyl trisulfide | Butanethiol | 81% | - | researchgate.net |

| Di-tert-butyl trisulfide | tert-Butylthiol | - | 90% | researchgate.net |

| Dibenzyl trisulfide | Benzylthiol | 92% | 91% | researchgate.net |

| Dicyclohexyl trisulfide | Cyclohexanethiol | 83% | - | researchgate.net |

Chemical Reactivity and Derivatization Studies of the Trisulfide Linkage

The trisulfide linkage (S-S-S) is a reactive functional group susceptible to cleavage and modification. The central sulfur atom can be inserted into a disulfide bond, and this process can be influenced by factors such as the presence of hydrogen sulfide (B99878). nih.govresearchgate.net

Studies on trisulfide bonds in complex molecules like antibodies have shown they can react with reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.nettandfonline.com This reaction can lead to the cleavage of the trisulfide, forming a disulfide and thiophosphine, thereby making fewer thiol groups available for subsequent conjugation reactions. tandfonline.com The trisulfide bond can also be a site for direct conjugation with other molecules, for example, payloads in antibody-drug conjugates, leading to the formation of new disulfide or trisulfide linkages with the attached molecule. tandfonline.com

Furthermore, the trisulfide bond is sensitive to photochemical cleavage. chemrxiv.org Irradiation with light of specific wavelengths can break the S–S bonds, generating diradical species. chemrxiv.org This reactivity forms the basis for photopolymerization reactions of cyclic trisulfides, but in the case of acyclic trisulfides like this compound, it can lead to degradation. organic-chemistry.orgchemrxiv.org This photosensitivity underscores the need to protect trisulfide compounds from light during storage to maintain their integrity. organic-chemistry.org

Analytical Chemistry and Characterization of Dipropyl Trisulfide

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are indispensable for separating dipropyl trisulfide from other compounds and enabling its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile organic compounds like this compound, particularly in matrices such as food products and environmental samples lpelc.orgredalyc.orgnih.gov. The method involves separating compounds based on their volatility and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer lpelc.orgmdpi.com.

This compound exhibits a characteristic fragmentation pattern in GC-MS analysis. Studies have reported a molecular ion peak (M⁺) at m/z 182, along with other fragment ions that aid in its identification lpelc.orgnih.govscbt.com. A common fragment ion at m/z 48 has also been identified, which can be utilized for monitoring this compound and related compounds lpelc.org. GC-MS can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode to enhance sensitivity and enable precise quantification of specific compounds, including this compound nih.govnih.gov.

Research has demonstrated the presence and quantification of this compound in various food matrices. For instance, analysis of onion bulbs revealed varying concentrations depending on soil amendments.

Table 1: Concentration of this compound in Onion Bulbs Based on Soil Treatment

| Soil Treatment | This compound Concentration (mg/100g fresh weight) | Source |

| Chicken manure | 0.8 | lpelc.org |

| Yard waste compost | 0.07 | lpelc.org |

GC-MS, often coupled with headspace sampling (HS-SPME-GC-MS), is frequently employed to analyze the volatile profiles of onions and other Allium species, where this compound is a significant component redalyc.orgresearchgate.netnih.gov. This technique allows for the detection and quantification of numerous sulfur-containing compounds, including this compound, in complex food aromas redalyc.orgnih.govresearchgate.net.

While GC-MS is ideal for volatile components, Liquid Chromatography (LC) coupled with detectors such as Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) is employed for analyzing less volatile or non-volatile derivatives and metabolites of sulfur compounds nih.govresearchgate.netnih.gov. Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) MS (UHPLC-ESI-QTOF-MS) or triple quadrupole MS (UHPLC-ESI-MS/MS) are powerful tools for identifying and quantifying these compounds in biological fluids and complex matrices nih.govresearchgate.netnih.govnih.gov. These hyphenated LC techniques provide high sensitivity and selectivity, enabling the study of metabolic pathways and the characterization of compounds that might not be amenable to GC analysis nih.govresearchgate.net.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively. Techniques like DEPT, DQF-COSY, HSQC, and HMBC can further elucidate the connectivity of atoms and confirm the proposed structure researchgate.netmaas.edu.mmuib.noresearchgate.netscience.govtcichemicals.comunl.edu.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. Characteristic absorption bands can help confirm the presence of specific bonds and functional groups within this compound researchgate.netuib.noresearchgate.netscience.govunl.eduresearchgate.netflashcards.world.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect the presence of conjugated systems and can be employed to measure the concentration of compounds. While less informative for saturated sulfur compounds like this compound compared to compounds with extensive pi-electron systems, it can still provide supporting data, particularly when coupled with chromatographic separation uib.noresearchgate.netscience.govunl.eduflashcards.worldijmrpsjournal.com.

Mass Spectrometry (MS): Beyond its role in GC-MS, mass spectrometry itself provides crucial information about the molecular weight and fragmentation patterns of a compound, aiding significantly in structural elucidation uib.nounl.eduslideshare.net.

Advanced Hyphenated Techniques for Complex Matrix Analysis

For analyzing this compound in highly complex matrices where interference is significant, advanced hyphenated techniques offer enhanced separation power and detection capabilities. Comprehensive two-dimensional Gas Chromatography (GC×GC) coupled with Mass Spectrometry (e.g., GC×GC-TOF-MS) provides a higher peak capacity, enabling better resolution and identification of compounds within intricate mixtures, such as those found in food aromas nih.govresearchgate.net. Similarly, coupling GC with a Sulfur Chemiluminescence Detector (GC-SCD) allows for selective and highly sensitive detection of sulfur compounds, complementing GC-MS analysis shimadzu.com. Techniques like UHPLC-Q-TOF-MS are also valuable for simultaneously analyzing volatile and non-volatile compounds derived from metabolic pathways nih.govresearchgate.net.

Method Validation and Quality Assurance in this compound Analysis

Ensuring the reliability and accuracy of analytical results for this compound requires rigorous method validation and adherence to quality assurance protocols. Key parameters evaluated during method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity epa.govresearchgate.netmdpi.com.

Linearity: Assessed by analyzing standards at different concentrations to establish a calibration curve, ensuring a proportional relationship between instrument response and analyte concentration nih.govmdpi.com.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration of this compound that can be reliably detected and quantified, respectively nih.govresearchgate.net. For instance, studies analyzing related sulfur compounds have reported LODs and LOQs in the nanogram per liter (ng/L) or microgram per gram (µg/g) range, depending on the matrix and technique nih.govresearchgate.net.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often assessed through recovery studies using spiked samples. Precision quantifies the reproducibility of measurements, typically expressed as relative standard deviation (RSD) or relative percent difference (RPD) nih.govresearchgate.net.

Quality Control (QC) and Quality Assurance (QA): Implementing QC samples, blanks, and duplicates throughout the analytical process, alongside regular instrument calibration and maintenance, ensures data integrity and compliance with quality standards epa.goveurl-pesticides.euclu-in.org.

Biological Activities and Pharmacological Investigations of Dipropyl Trisulfide

Antimicrobial Properties and Mechanisms

The antimicrobial effects of dipropyl trisulfide have been explored, although findings, especially concerning its antibacterial action, present some complexity. Research has often compared its efficacy to related allyl-containing compounds found in garlic, such as diallyl trisulfide.

Investigations into the antibacterial spectrum of this compound have yielded conflicting results. One study noted that this compound demonstrated antimicrobial activity against Staphylococcus aureus. semanticscholar.org This finding suggested that propyl derivatives in essential oils from plants like leeks and onions could be responsible for their antibacterial properties. semanticscholar.org

Summary of Antibacterial Activity Findings for this compound

| Pathogen | Activity Reported | Source |

|---|---|---|

| Staphylococcus aureus | Conflicting (One study reports activity, another reports no activity) | semanticscholar.orgnih.gov |

| Pseudomonas aeruginosa | No Activity Reported | nih.gov |

| Escherichia coli | No Activity Reported | nih.gov |

| Proteus mirabilis | Data Not Available | N/A |

Direct studies on the antifungal properties of pure this compound are limited. Much of the research in this area has concentrated on the related compound, diallyl trisulfide, which has been identified as a potent antifungal component in garlic essential oil. nih.gov However, research on other related propyl-sulfur compounds offers some insight. For instance, propyl disulfide derived from the neem plant (Azadirachta indica) has been shown to possess antifungal activity, inhibiting the mycelial growth of plant pathogens like Colletotrichum gloeosporioides and Colletotrichum acutatum. mdpi.com

There is a lack of specific research on the antiviral effects of this compound. Scientific investigations into the antiviral properties of garlic-derived organosulfur compounds have primarily focused on diallyl trisulfide (DATS). nih.gov DATS has been shown to inhibit H9N2 avian influenza virus infection both in vitro and in vivo, suggesting it is a promising antiviral agent against influenza viruses. nih.gov

The precise molecular mechanisms of this compound's antimicrobial action are not fully elucidated. However, general mechanisms have been proposed for organosulfur compounds from Allium species. One suggested mechanism relates to the hydrophobicity of these compounds, which allows them to target and attack the phospholipid membrane of the bacterial cell. semanticscholar.org This interaction is believed to increase the permeability of the cell membrane, leading to a loss of cellular contents and ultimately, bacterial death. semanticscholar.orgresearchgate.net Furthermore, it has been observed in related compounds that the number of sulfur atoms can influence the strength of the antimicrobial activity. nih.gov

Antioxidant Activities and Redox Modulation

The antioxidant potential of organosulfur compounds is an area of significant interest. This activity is often linked to their ability to interact with and neutralize reactive oxygen species (ROS), thereby modulating the cellular redox state.

The ability of a compound to act as an antioxidant is often measured by its capacity to scavenge free radicals. nih.gov Free radical scavengers function by preventing oxidative stress through the capture of these reactive molecules. Research into the radical-trapping antioxidant (RTA) capabilities of polysulfides has revealed important structural distinctions that determine their efficacy. rsc.org

Specifically, studies have shown that tetrasulfides are effective RTAs, whereas trisulfides (such as this compound), disulfides, and sulfides are not effective via the same mechanism. rsc.org The superior antioxidant activity of tetrasulfides is attributed to a homolytic substitution mechanism. This process, which occurs at the S2 sulfur atom, yields stabilized perthiyl radicals. rsc.org This specific radical-stabilizing reaction does not operate for trisulfides, suggesting that the direct free radical scavenging activity of this compound is likely limited compared to that of higher polysulfides like dipropyl tetrasulfide. rsc.org

Modulation of Oxidative Stress Pathways

This compound is recognized as an antioxidant compound found in Allium species. nih.gov As an antioxidant, it is presumed to play a role in mitigating oxidative stress, a process implicated in the pathogenesis of numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. While the general antioxidant capacity of this compound is noted, specific mechanistic studies detailing its interaction with key oxidative stress pathways, such as the activation of Nrf2 or the direct enzymatic regulation of antioxidant enzymes, are not extensively detailed in the current body of scientific literature.

Anti-Inflammatory Effects and Immunomodulation

Detailed research focusing specifically on the anti-inflammatory and immunomodulatory properties of this compound is limited. However, studies on the closely related compound, dipropyl disulfide, provide some insights into the potential activities of propyl-containing organosulfur compounds.

Suppression of Inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-1β)

Inhibition of Enzyme Expression (e.g., iNOS, COX-2)

Consistent with the reduction of their products, dipropyl disulfide has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced macrophages. nih.gov These enzymes are responsible for the production of NO and prostaglandins, respectively, during inflammation. Specific investigations into the capacity of this compound to inhibit the expression of these enzymes have not been reported in the reviewed scientific literature.

Impact on Immune Cell Modulation (e.g., Th17/Treg balance)

Evidence regarding the direct impact of this compound on immune cell modulation, such as the Th17/Treg balance, is scarce. However, related compounds have shown some activity. Dipropyl disulfide, for instance, has been found to directly activate Ca2+ flux in neutrophils, suggesting a potential to modulate the activity of these key innate immune cells. nih.gov In studies comparing this compound to its unsaturated analogue, diallyl trisulfide, this compound was found to be a significantly less potent inhibitor of platelet aggregation induced by thrombin, U46619, and collagen. acs.org Platelets play a role in both hemostasis and inflammation.

Anticancer Potential and Molecular Mechanisms

The anticancer potential of this compound has been evaluated in comparison with other organosulfur compounds. Research indicates that its efficacy can vary significantly depending on the cancer cell line.

In a comparative study, this compound (DPTS) demonstrated inhibitory effects on the growth of certain cancer cell lines. mdpi.com For instance, it showed a modest reduction in the growth of the T-47D breast cancer cell line. mdpi.com However, its inhibitory effects were generally observed to be less pronounced than those of other tested organosulfur compounds, such as methylpropyl trisulfide (MPTS), across a range of cancer cell lines including leukemia, non-small cell lung cancer, and colon cancer. mdpi.com Some studies have suggested that organosulfur compounds with saturated alkyl groups, like the propyl groups in DPTS, are less active in their anticancer effects compared to those with unsaturated allyl groups. acs.org

The table below summarizes the comparative growth inhibition effects of this compound (DPTS) and other organosulfur compounds on various cancer cell lines at a concentration of 10 µmol/L. mdpi.com

| Cancer Type | Cell Line | Compound | Growth Percentage (%) |

|---|---|---|---|

| Breast Cancer | T-47D | This compound (DPTS) | 86.84 |

| Breast Cancer | T-47D | Methylpropyl Trisulfide (MPTS) | 73.74 |

| Non-Small Cell Lung Cancer | NCI-H522 | This compound (DPTS) | 94.75 |

| Non-Small Cell Lung Cancer | NCI-H522 | Methylpropyl Trisulfide (MPTS) | 53.50 |

| Leukemia | SR | This compound (DPTS) | 93.59 |

| Leukemia | SR | Methylpropyl Trisulfide (MPTS) | 63.86 |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the "" that strictly adheres to the requested outline. The current body of research focuses extensively on other organosulfur compounds, such as diallyl trisulfide (DATS), while specific data for this compound concerning the detailed mechanisms of action outlined (including specific cell cycle arrest phases, detailed apoptosis pathways, modulation of specific signaling pathways, enzyme inhibition, specific gene expression regulation, and anti-angiogenesis effects) is largely unavailable.

One study has suggested that the anticancer effects of lipid-soluble organosulfur compounds are critically dependent on the presence of allyl groups, and that compounds with saturated flanking groups, such as propyl groups, are inactive regardless of the number of sulfur atoms. nih.gov This indicates that this compound may not exhibit the same range of biological activities as its more widely studied counterpart, diallyl trisulfide.

While general information on the inhibition of tumor cell growth by this compound exists, the specific, in-depth data required to populate the subsections of the requested article are not present in the current scientific literature. Constructing the article as requested would require extrapolation from data on different compounds, which would be scientifically inaccurate and misleading.

Therefore, in the interest of providing accurate and scientifically sound information, the requested article cannot be generated at this time due to the lack of specific research on this compound for the majority of the outlined topics.

Selective Cytotoxicity towards Cancer Cells

This compound has been investigated for its potential as an anticancer agent, demonstrating inhibitory effects on the growth of various tumor cell lines. Research comparing the cytotoxicity of different organosulfur compounds found that trisulfides generally exhibit slightly higher inhibitory effects than their disulfide counterparts. researchgate.net

In a study evaluating its potency, this compound was tested at a concentration of 10 µmol/L against a panel of human cancer cell lines. The results showed varied levels of growth inhibition depending on the specific cell line. For instance, its inhibitory effect was observed on certain leukemia and non-small cell lung cancer lines. The research indicated that synthetic analogues, such as methylpropyl trisulfide (MPTS), showed an even stronger effect on certain cell lines, suggesting that structural differences among trisulfides influence their cytotoxic potency. researchgate.net MPTS, for example, reduced the growth of the leukemia cell line SR and the non-small cell lung cancer line NCI-H522 by 24% and 47%, respectively. researchgate.net

While much of the research on organosulfur compounds from Allium species has focused on diallyl trisulfide (DATS), the findings for this compound contribute to the understanding of this class of compounds as potential cancer therapeutics. Studies on DATS have shown it can selectively target cancer cells over normal cells and induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of signaling pathways like the estrogen receptor-α (ER-α) activity in breast cancer cells. nih.govnih.gov

Table 1: Inhibitory Effects of this compound on Cancer Cell Line Growth

| Cell Line Category | Specific Cell Line | Growth Inhibition (%) at 10 µmol/L |

| Non-Small Cell Lung Cancer | NCI-H522 | >10% |

| Leukemia | SR | >10% |

| Breast Cancer | T-47D | <10% |

Note: The table presents data on the inhibitory effects of this compound. The study noted that trisulfide analogues generally showed higher inhibitory effects compared to disulfides. researchgate.net

Hepatoprotective Effects

A mixture of dipropyl polysulfides (DPPS), including this compound, has demonstrated significant hepatoprotective effects in models of immune-mediated liver damage. frontiersin.orgnih.gov Pretreatment with DPPS has been shown to protect the liver from acute injury and inflammation. frontiersin.org

Attenuation of Liver Inflammation and Injury

In studies using a concanavalin (B7782731) A (ConA)-induced hepatitis model in mice, oral administration of a DPPS mixture hours before the ConA injection markedly attenuated liver inflammation and injury. This protective effect was confirmed through both biochemical analyses and histopathological observations. frontiersin.orgnih.gov The treatment significantly downregulated serum levels of alanine (B10760859) aminotransferase (ALT), a key indicator of liver damage, and inhibited hepatocyte apoptosis and necrosis. frontiersin.org These findings suggest that dipropyl polysulfides can effectively mitigate the severe inflammatory response and subsequent cellular damage that characterizes this model of acute hepatitis. frontiersin.org

Modulation of Liver Enzymes and Adhesion Molecules

The hepatoprotective action of dipropyl polysulfides is linked to their ability to modulate key molecules involved in the inflammatory cascade. In mice pretreated with DPPS, the messenger RNA (mRNA) expression of several crucial adhesion molecules—which are necessary for the influx of damaging leukocytes into the liver—was significantly reduced. frontiersin.org

Furthermore, DPPS treatment influenced the expression of important enzymes related to oxidative stress. The expression of enzymes that are part of the NADPH oxidase complex was reduced, while the expression of superoxide (B77818) dismutase (SOD) enzymes was enhanced, suggesting a mechanism involving the reduction of oxidative stress. frontiersin.orgnih.gov The protein levels of inflammatory cytokines in the liver were also decreased following DPPS pretreatment. frontiersin.orgnih.gov

Table 2: Modulation of Adhesion Molecules and Enzymes by Dipropyl Polysulfides (DPPS) in Liver Tissue

| Molecule Type | Specific Molecule | Effect of DPPS Pretreatment |

| Adhesion Molecule | ICAM-1 (mRNA) | Significantly Reduced |

| Adhesion Molecule | VCAM-1 (mRNA) | Significantly Reduced |

| Adhesion Molecule | PECAM-1 (mRNA) | Significantly Reduced |

| Adhesion Molecule | P-selectin (mRNA) | Significantly Reduced |

| Enzyme Complex | NADPH Oxidase (mRNA) | Significantly Reduced |

| Enzyme | SOD Enzymes (mRNA) | Enhanced |

Source: Data synthesized from studies on ConA-induced hepatitis in mice. frontiersin.orgnih.gov

Cardioprotective Effects

Direct research focusing specifically on the cardioprotective effects of this compound is limited. However, the broader class of organopolysulfides found in dietary sources like garlic and onions is recognized for its beneficial effects on cardiovascular health. frontiersin.org These effects are often associated with their ability to release hydrogen sulfide (B99878) (H₂S), scavenge radicals, and modulate the expression of antioxidant genes and enzymes. frontiersin.org

While specific data on this compound is scarce, extensive research has been conducted on the analogous compound, diallyl trisulfide (DATS). DATS is considered one of the most potent polysulfides from garlic and has been shown to possess significant cardioprotective properties. nih.govresearchgate.net

Anti-apoptotic and Anti-inflammatory Mechanisms in Cardiovascular Health

The cardioprotective mechanisms of organosulfur compounds are often linked to their anti-apoptotic and anti-inflammatory activities. nih.gov In studies involving diallyl trisulfide (DATS), these effects are well-documented. DATS has been shown to protect the heart against ischemia-reperfusion injury by inhibiting myocardial apoptosis. nih.gov This is achieved through the modulation of key apoptotic markers, such as Bax and Bcl-2. nih.gov The anti-inflammatory properties of DATS also contribute to its cardioprotective role. nih.govresearchgate.net Although these specific mechanisms have not been directly demonstrated for this compound, the structural similarities and shared chemical class suggest a potential for related biological activities.

Neurological Disorders Research

There is currently a lack of research specifically investigating the effects of this compound on neurological disorders. However, hydrogen sulfide (H₂S) and related polysulfides are recognized as important signaling molecules within the central nervous system (CNS). nih.gov These molecules are involved in cytoprotection against oxidative stress and inflammatory responses in the brain. nih.gov

Studies have indicated that polysulfides play multiple roles in both the healthy and diseased brain, with implications for conditions such as Alzheimer's disease and Parkinson's disease. nih.gov The underlying mechanism is believed to involve a process called S-persulfidation, a modification of proteins that regulates numerous biological functions, including neuroprotection. nih.gov Given that this compound is a member of the polysulfide class, it could theoretically be involved in these pathways, but direct experimental evidence is not yet available.

Diabetes Research

While direct research specifically investigating the effects of this compound on diabetes is limited, a significant body of evidence explores the therapeutic potential of structurally similar organosulfur compounds found in Allium species (e.g., garlic and onions) in the context of diabetes and its complications. The insights from these related compounds, such as diallyl trisulfide (DATS) and allyl propyl disulfide, provide a foundation for understanding the potential role of this compound in diabetes research.

Studies on analogous organosulfur compounds have indicated several mechanisms through which they may exert anti-diabetic effects. These include enhancing insulin (B600854) secretion and improving insulin sensitivity. nih.gov For instance, research on garlic oil and diallyl trisulfide in diabetic rat models has shown an increase in basal insulin concentration and an improvement in the insulin resistance index. nih.gov Furthermore, these compounds have been observed to improve oral glucose tolerance, which was associated with an increased rate of insulin secretion. nih.gov

The hypoglycemic activity of various sulfur-containing compounds from garlic and onion is a recurring theme in experimental diabetes research. mdpi.com Compounds like diallyl trisulfide have been shown to decrease glucose levels and reduce insulin resistance in animal models of metabolic syndrome. mdpi.com The proposed mechanisms for these effects include the diminution of glucose absorption from the gastrointestinal tract. mdpi.com

The protective effects of these compounds may also extend to mitigating complications associated with diabetes. For example, diallyl trisulfide has been investigated for its potential to alleviate diabetic cardiomyopathy by reducing oxidative stress and apoptosis (cell death) in cardiac cells. nih.gov

The following table summarizes the findings of key studies on organosulfur compounds structurally related to this compound and their observed effects relevant to diabetes.

Table 1. Research Findings on Organosulfur Compounds in Diabetes Models

| Compound(s) | Study Model | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| Garlic Oil, Diallyl Trisulfide | Streptozotocin-induced diabetic rats | - Significantly increased basal insulin concentration.- Improved insulin resistance index.- Enhanced oral glucose tolerance.- Increased rate of insulin secretion.- Improved glycogen (B147801) formation in soleus muscle. | - Increased insulin secretion.- Increased insulin sensitivity. |

| Diallyl Trisulfide | Rats with metabolic syndrome | - Significantly decreased glucose levels.- Reduced insulin resistance and increased insulin sensitivity. | - Decreased glucose absorption from the gastrointestinal tract. |

| Diallyl Trisulfide | High-glucose-treated cardiomyocytes | - Suppressed cardiomyocyte apoptosis. | - Reduction of reactive oxygen species (ROS). |

Pharmacokinetics and Metabolism of Dipropyl Trisulfide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME properties of a compound dictate its fate within the body, influencing its efficacy and potential toxicity. For dipropyl trisulfide, available data primarily comes from studies on related compounds and predictive analyses.

In Vivo Metabolism and Metabolite Identification

Studies suggest that this compound undergoes metabolic transformations, though the specific pathways and identified metabolites for DPTS are not as comprehensively characterized as for other organosulfur compounds.

Absorption: Predictive models suggest that this compound exhibits high gastrointestinal absorption ebi.ac.uk.

Metabolism: this compound, along with other organosulfur compounds, can react with glutathione (B108866) (GSH), indicating a potential conjugation pathway in its metabolism researchgate.net. While dipropyl disulfide (DPDS), a related compound, is known to be transformed into propyl mercaptan in the stomach and metabolized in the liver ebi.ac.ukresearchgate.net, direct identification of propyl mercaptan, methylpropyl sulfide (B99878), methylpropyl sulfoxide, or methylpropyl sulphone as specific metabolites of this compound in vivo has not been widely reported. Research on DPDS indicates its metabolism involves oxidation by hepatic enzymes, with both cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO) contributing to the formation of dipropyl thiosulfinate researchgate.net. However, this compound itself has been noted to have minimal impact on drug-metabolizing enzymes in certain contexts nih.gov.

Role of Hepatic Enzymes

The role of hepatic enzymes, particularly Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO), in the metabolism of this compound is not extensively detailed. Studies on related compounds suggest that allyl-containing organosulfur compounds are more potent inducers of CYP enzymes than their propyl-containing counterparts cmu.edu.tw. Specifically, this compound has been observed to not significantly affect drug-metabolizing enzymes in the context of carbon tetrachloride-induced liver toxicity, unlike diallyl trisulfide nih.gov. This suggests that DPTS may interact less with these enzyme systems compared to DATS.

Bile Excretion and Elimination Pathways

Bioavailability and Half-Life Studies

Quantitative data on the bioavailability and half-life of this compound in humans or animal models is scarce. Predictive models suggest high gastrointestinal absorption and potential for blood-brain barrier permeation ebi.ac.uk. However, experimental studies determining its precise bioavailability and elimination half-life are needed to fully characterize its pharmacokinetic profile.

Drug Interactions and Synergistic Effects

This compound, like other organosulfur compounds, can interact with biological systems. It has been shown to react with glutathione (GSH) researchgate.netacs.org. While diallyl trisulfide exhibits potent antiplatelet activity, this compound shows less inhibitory activity in comparison acs.org. There is a suggestion that combined administration with certain pharmaceuticals may lead to synergistic effects on lipid profiles, but this requires further investigation researchgate.net. The compound's limited interaction with drug-metabolizing enzymes, as noted in some studies, might imply a lower potential for certain types of drug-drug interactions compared to more reactive organosulfur compounds nih.gov.

Novel Drug Delivery Systems for Enhanced Pharmacokinetics

The development of novel drug delivery systems, such as nanostructures, liposomes, and organogels, is an active area of research aimed at improving the bioavailability, stability, and targeted delivery of various bioactive compounds nih.govresearchgate.net. These systems can potentially enhance the pharmacokinetic properties of compounds like this compound by controlling their release and improving their absorption. However, specific studies focusing on the application of these advanced delivery systems to optimize the pharmacokinetics of this compound are not extensively documented in the current literature.

Preclinical Research and in Vivo Studies of Dipropyl Trisulfide

Animal Models for Disease Investigation (e.g., cancer xenografts, hepatitis models)

The primary animal model used to investigate the biological activity of dipropyl polysulfides, including dipropyl trisulfide, is the Concanavalin (B7782731) A (ConA)-induced hepatitis model in mice. proquest.comnih.gov This model is a well-established and widely used system for studying T-cell-dependent, immune-mediated liver injury, which mimics aspects of human autoimmune hepatitis and other inflammatory liver conditions. proquest.comnih.govmdpi.comfrontiersin.org

In this model, intravenous administration of Concanavalin A, a plant lectin, triggers a significant immune response. proquest.comnih.gov ConA binds to glycoproteins on liver sinusoidal endothelial cells and Kupffer cells, leading to the activation of T-lymphocytes. proquest.com This activation results in a massive influx of immune cells into the liver, the release of inflammatory cytokines, and subsequent liver necrosis and apoptosis, characteristic of acute hepatitis. proquest.comnih.gov Studies investigating the effects of a DPPS mixture utilized C57BL/6 mice, a common inbred strain for immunology and inflammation research. proquest.comnih.gov

Notably, there is a significant lack of available scientific literature on the use of this compound in cancer xenograft models. Research on organosulfur compounds from Allium species for anticancer properties has predominantly focused on related compounds like diallyl trisulfide (DATS). nih.govnih.gov Therefore, the in vivo efficacy of pure this compound against cancer has not been characterized in established preclinical cancer models.

Efficacy and Safety Assessments in Preclinical Models

In the Concanavalin A-induced hepatitis model, oral pretreatment with a mixture of dipropyl polysulfides (DPPS) demonstrated significant hepatoprotective efficacy. proquest.comnih.gov The administration of the DPPS mixture before ConA injection led to a marked attenuation of liver inflammation and injury. nih.gov Histopathological analysis revealed that mice pretreated with DPPS had only minor inflammatory foci, whereas the control group treated with ConA alone showed significant areas of liver necrosis. proquest.com

The protective effects were supported by biochemical markers and molecular analysis. Key efficacy findings from the study are summarized below.

| Parameter Assessed | Effect of DPPS Pretreatment in ConA-Hepatitis Model | Reference |

|---|---|---|

| Liver Injury & Inflammation | Significantly attenuated; reduced necrosis and inflammatory foci. | proquest.comnih.gov |

| Proinflammatory Cytokines | Decreased protein levels in the liver. | nih.gov |

| Adhesion Molecules (mRNA) | Significantly reduced expression levels. | nih.gov |

| Oxidative Stress Enzymes | Decreased expression of NADPH oxidase complex; enhanced expression of superoxide (B77818) dismutase (SOD) enzymes. | proquest.comnih.gov |

| Regulatory T cells (Tregs) | Increased percentage in the liver, shifting the Th17/Treg balance toward an anti-inflammatory state. | nih.gov |

Regarding safety, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent". nih.govwho.int The European Food Safety Authority (EFSA) noted it was unable to complete a full assessment due to issues related to the purity of the compound available for testing. europa.eu General safety data classifies the compound as harmful if swallowed. In the preclinical hepatitis study, the oral administration of the DPPS mixture was well-tolerated and produced therapeutic effects without mention of adverse events, implying a degree of safety at the dose used. proquest.comnih.gov However, a comprehensive preclinical safety and toxicity profile for this compound specifically is not available in the public literature.

Translational Research and Clinical Implications

The preclinical findings from the ConA-induced hepatitis model suggest potential clinical applications for dipropyl polysulfides in the management of inflammatory and immune-mediated liver diseases. nih.gov The ability of the DPPS mixture to modulate the immune response—specifically by reducing proinflammatory cytokines and promoting the activity of regulatory T cells—is a key finding with translational relevance. proquest.comnih.gov This suggests a mechanism that could be beneficial in human conditions where T-cell-mediated liver damage is a central feature, such as autoimmune hepatitis.

The observed antioxidant effects, including the enhancement of SOD expression and reduction of NADPH oxidase, further point to a potential therapeutic role in liver diseases where oxidative stress contributes to the pathology. proquest.com

However, it is crucial to recognize the limitations of this research. The studies were conducted using a mixture of dipropyl polysulfides, and the specific contribution of this compound to the observed hepatoprotective effects has not been isolated. proquest.com Furthermore, these are early-stage preclinical findings in a mouse model. Significant further research would be required to determine the pharmacokinetics, establish a comprehensive safety profile, and confirm efficacy in more advanced preclinical models before any consideration for human clinical trials. The absence of research in other disease models, such as cancer, currently limits its translational potential to the field of inflammatory liver conditions.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying dipropyl trisulfide in plant extracts?

Methodological Answer: this compound is commonly identified using gas chromatography-mass spectrometry (GC/MS) due to its volatile nature. Key spectral markers include:

Q. Table 1: Key Spectral Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄S₃ | |

| Molecular Weight | 182.36 g/mol | |

| GC/MS Retention Indices | Varies by column (e.g., DB-5) |

Q. Validation Steps :

- Use internal standards (e.g., deuterated analogs) for quantification.

- Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation.

Q. How can researchers optimize extraction methods for this compound from Allium species?

Methodological Answer: Extraction efficiency depends on:

Q. Design of Experiment (DoE) Approach :

- Test variables (solvent, time, temperature) using factorial designs.

- Quantify yields via GC/MS and compare against a calibration curve.

Q. What factors influence the stability of this compound during storage and analysis?

Methodological Answer: Key stability considerations:

- Oxidation : Store in amber vials under nitrogen to prevent S-S bond cleavage .

- Temperature : -20°C for long-term storage; avoid repeated freeze-thaw cycles.

- pH : Neutral to slightly acidic conditions minimize degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anticancer activity?

Methodological Answer: this compound disrupts microtubule dynamics by reacting with cysteine residues in tubulin, inducing mitotic arrest in cancer cells .

Q. Experimental Validation :

- In vitro assays : Treat HT-29 colon cancer cells with 10 µM this compound.

- Microscopy : Monitor microtubule disassembly at 30–60 min post-treatment.

- Cysteine quenching : Co-treatment with 2 mM glutathione (GSH) reverses effects, confirming sulfhydryl group involvement .

Q. Table 2: Anticancer Effects of Trisulfides

| Compound | Structure | Effect on Microtubules | Reference |

|---|---|---|---|

| This compound | Alkyl | Moderate disassembly | |

| Diallyl trisulfide | Alkenyl | Rapid disassembly |

Q. How does this compound’s antibacterial efficacy vary against drug-resistant pathogens?

Methodological Answer: this compound exhibits strain-specific activity:

- MIC against S. aureus : 50 µg/mL .

- MIC against P. aeruginosa : Limited data; requires further study.

Q. Experimental Design :

- Use broth microdilution assays with clinical isolates.

- Compare with diallyl trisulfide (MIC: 2 µg/mL for S. aureus) to assess structure-activity relationships .

Q. How do soil management practices affect this compound biosynthesis in Allium crops?

Methodological Answer: Soil amendments (e.g., organic mulching) enhance sulfur assimilation, increasing this compound concentrations:

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies arise from:

- Cell line variability : HT-29 vs. other colon cancer models.

- Concentration differences : 10 µM vs. higher doses may trigger apoptosis vs. necrosis.

- Synergistic effects : Co-occurring compounds in extracts may modulate activity .

Q. Recommendations :

- Standardize protocols (e.g., cell lines, concentrations).

- Use purified compounds instead of crude extracts.

Q. Does this compound exhibit synergistic effects with other organosulfur compounds?

Methodological Answer: Synergy can be tested via:

- Checkerboard assays : Combine this compound with diallyl disulfide at sub-MIC doses.

- Statistical analysis : Calculate fractional inhibitory concentration (FIC) indices.

Q. Preliminary Data :

- Garlic-derived mixtures show enhanced activity due to multiple sulfur compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。